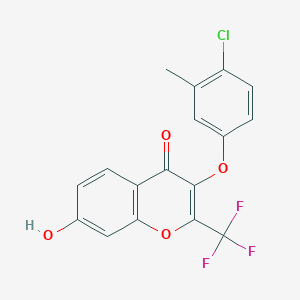
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime typically involves multiple steps. One common method starts with the preparation of the imidazole core, followed by the introduction of the benzyl and allylsulfanyl groups. The final step involves the formation of the oxime group through the reaction of the aldehyde with hydroxylamine.
Imidazole Core Formation: The imidazole core can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of Benzyl and Allylsulfanyl Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, while the allylsulfanyl group can be added through a thiol-ene reaction.
Oxime Formation: The final step involves the reaction of the aldehyde group with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The benzyl and allylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the imidazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(methylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime
- 2-(ethylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime
- 2-(propylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime
Uniqueness
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime is unique due to the presence of the allylsulfanyl group, which can undergo additional chemical reactions such as polymerization and cross-linking. This makes it a versatile compound for various applications in materials science and medicinal chemistry.
Propiedades
IUPAC Name |
(NE)-N-[(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-8-19-14-15-9-13(10-16-18)17(14)11-12-6-4-3-5-7-12/h2-7,9-10,18H,1,8,11H2/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCELAMZYSRFG-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
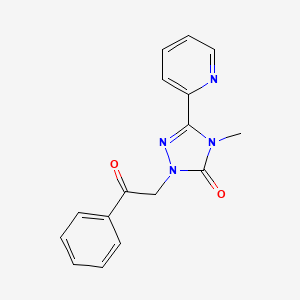
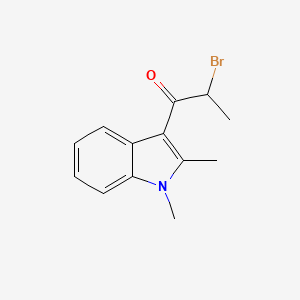
![N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940615.png)
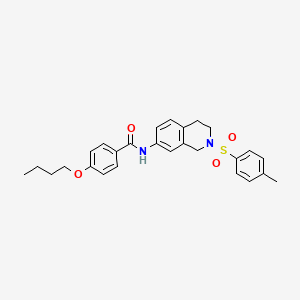

![2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2940619.png)
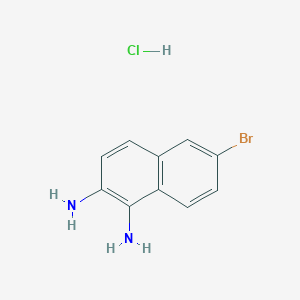
![N-(4-chlorobenzyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2940622.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2940623.png)
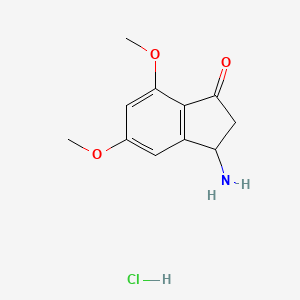
![N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2940627.png)
![5-(4-acetylpiperazin-1-yl)-3-(2-(4-chlorophenyl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940629.png)
